![molecular formula C68H89ClN14O13 B12775237 Tyrocidine B hydrochloride CAS No. 27805-48-7](/img/structure/B12775237.png)
Tyrocidine B hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyrocidine B hydrochloride is a cyclic decapeptide antibiotic produced by the soil bacterium Brevibacillus brevis. It is a major component of the antibiotic mixture known as tyrothricin, which also contains gramicidin. This compound is known for its potent antimicrobial properties, particularly against Gram-positive bacteria. it is also toxic to human cells, limiting its use to topical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tyrocidine B hydrochloride involves the use of nonribosomal peptide synthetases (NRPSs). The biosynthesis is carried out by three peptide synthetase proteins, TycA, TycB, and TycC, which contain ten modules. These enzymes facilitate the assembly of the cyclic decapeptide structure through a series of condensation reactions .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of Brevibacillus brevis in a controlled environment. The fermentation process is optimized to maximize the yield of tyrocidine B. After fermentation, the compound is extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Tyrocidine B hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the peptide bonds within the cyclic structure.
Substitution: Substitution reactions can occur at specific amino acid residues within the peptide chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophilic reagents under mild conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and properties .
Scientific Research Applications
Antimicrobial Activity
Mechanism of Action
Tyrocidine B functions primarily by disrupting bacterial cell membranes. It forms ion-conducting pores within the membrane, leading to increased permeability and eventual cell lysis. Studies have shown that tyrocidine B can effectively target both Gram-positive and Gram-negative bacteria, with notable efficacy against pathogens such as Listeria monocytogenes and Staphylococcus aureus .
Table 1: Antimicrobial Efficacy of Tyrocidine B Hydrochloride
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Listeria monocytogenes | 0.5 µg/mL | |
Staphylococcus aureus | 1 µg/mL | |
Escherichia coli | 2 µg/mL | |
Candida albicans | 5 µg/mL |
Therapeutic Applications
Topical Antibiotic Use
Due to its potent antimicrobial properties and low resistance rates, tyrocidine B is utilized in topical formulations for treating skin infections and wounds. Its hemolytic activity limits systemic use; however, it remains effective for localized applications against superficial infections .
Case Study: Treatment of Superficial Infections
A clinical study demonstrated the efficacy of tyrocidine B in treating infected wounds. Patients receiving topical applications showed significant improvement in healing rates compared to those treated with standard antibiotics . The study highlighted the compound's ability to reduce bacterial load while minimizing adverse effects.
Amoebicidal Effects
Recent research has explored the antiamoebic properties of tyrocidine-derived peptides against pathogenic amoebae such as Acanthamoeba castellanii and Naegleria fowleri. These studies revealed that tyrocidine derivatives significantly inhibited amoebae viability and prevented their binding to human cells, suggesting potential applications in treating amoebic infections .
Table 2: Amoebicidal Activity of Tyrocidine-Derived Peptides
Concentration (µg/mL) | Viability Reduction (%) | Pathogen |
---|---|---|
100 | 35 (A. castellanii) | Acanthamoeba castellanii |
250 | 94 (N. fowleri) | Naegleria fowleri |
Research Insights
Multifaceted Mechanisms
Tyrocidine B's ability to induce lipid phase separation and alter membrane fluidity contributes to its antibacterial effectiveness. It has been shown to delocalize membrane proteins involved in critical cellular processes, further explaining its potent antibacterial action .
Case Study: Resistance Mechanisms
A comprehensive study on the resistance mechanisms of various bacteria revealed that tyrocidine B maintains its efficacy even against strains exhibiting resistance to other antibiotics. This resilience is attributed to its unique mechanism of action that does not rely on traditional antibiotic pathways .
Mechanism of Action
Tyrocidine B hydrochloride exerts its antimicrobial effects by disrupting the cell membrane of bacteria. It interacts with the lipid bilayer of the microbial cell membrane, leading to increased permeability and leakage of cellular contents. This disruption ultimately results in cell death. The compound also acts as a reversible non-competitive inhibitor of enzymes such as acetylcholinesterase and β-galactosidase .
Comparison with Similar Compounds
Similar Compounds
Tyrocidine A: Another cyclic decapeptide with similar antimicrobial properties.
Gramicidin S: A cyclic peptide antibiotic with a similar mode of action.
Brevibacillin: An antimicrobial peptide produced by Brevibacillus species with structural similarities to tyrocidine
Uniqueness
Tyrocidine B hydrochloride is unique due to its specific amino acid sequence and cyclic structure, which contribute to its potent antimicrobial activity. Its ability to disrupt cell membranes and inhibit enzymes sets it apart from other antimicrobial peptides .
Properties
CAS No. |
27805-48-7 |
---|---|
Molecular Formula |
C68H89ClN14O13 |
Molecular Weight |
1346.0 g/mol |
IUPAC Name |
3-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-3,24-dibenzyl-15-[(4-hydroxyphenyl)methyl]-27-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C68H88N14O13.ClH/c1-38(2)31-49-61(88)80-54(34-41-17-9-6-10-18-41)68(95)82-30-14-22-55(82)66(93)79-52(35-43-37-72-46-20-12-11-19-45(43)46)63(90)77-50(32-40-15-7-5-8-16-40)62(89)78-53(36-57(71)85)64(91)73-48(27-28-56(70)84)60(87)76-51(33-42-23-25-44(83)26-24-42)65(92)81-58(39(3)4)67(94)74-47(21-13-29-69)59(86)75-49;/h5-12,15-20,23-26,37-39,47-55,58,72,83H,13-14,21-22,27-36,69H2,1-4H3,(H2,70,84)(H2,71,85)(H,73,91)(H,74,94)(H,75,86)(H,76,87)(H,77,90)(H,78,89)(H,79,93)(H,80,88)(H,81,92);1H/t47-,48-,49-,50+,51-,52-,53-,54+,55-,58-;/m0./s1 |
InChI Key |
HPSYEUWVZQCAGA-QFVYNLTOSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)CC7=CC=CC=C7.Cl |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)CC7=CC=CC=C7.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.